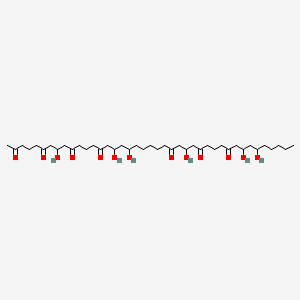![molecular formula C23H22N2O3 B14454474 Ethyl [nitroso(triphenylmethyl)amino]acetate CAS No. 75934-52-0](/img/structure/B14454474.png)
Ethyl [nitroso(triphenylmethyl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [nitroso(triphenylmethyl)amino]acetate is an organic compound that features a nitroso group attached to a triphenylmethylamino moiety, which is further connected to an ethyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [nitroso(triphenylmethyl)amino]acetate typically involves multiple steps, including nitrosation, reduction, esterification, and protection of the amino group. One common method starts with the nitrosation of triphenylmethylamine, followed by the reduction of the nitroso group to form the corresponding amine. This intermediate is then esterified with ethyl acetate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [nitroso(triphenylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The ethyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted ethyl acetate derivatives.
Aplicaciones Científicas De Investigación
Ethyl [nitroso(triphenylmethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [nitroso(triphenylmethyl)amino]acetate involves its interaction with molecular targets through its nitroso and triphenylmethyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific chemical reactions. The pathways involved may include nitrosation, oxidation, and nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethylamine: Shares the triphenylmethyl group but lacks the nitroso and ethyl acetate functionalities.
Ethyl nitrosoacetate: Contains the nitroso and ethyl acetate groups but lacks the triphenylmethyl moiety.
Nitrosoamines: A broader class of compounds containing the nitroso group attached to various amines.
Uniqueness
Ethyl [nitroso(triphenylmethyl)amino]acetate is unique due to the combination of its nitroso, triphenylmethyl, and ethyl acetate groups.
Propiedades
Número CAS |
75934-52-0 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
ethyl 2-[nitroso(trityl)amino]acetate |
InChI |
InChI=1S/C23H22N2O3/c1-2-28-22(26)18-25(24-27)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clave InChI |
NLGJWTUTGWUJSN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)



![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)

![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)







